MM 47755

Catalog No.
S535845
CAS No.
117620-87-8
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MM 47755

CAS Number

117620-87-8

Product Name

MM 47755

IUPAC Name

3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3

InChI Key

XZLGWJORNHETKI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-2H-benz(a)anthracene-1,7,12-trione, 6-deoxy-8-O-methylrabelomycin, 8-O-methyltetrangomycin, benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-, (-)-, MM 47755, MM-47755

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

The exact mass of the compound (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione is 336.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MM 47755 (CAS 117620-87-8), also known as 6-deoxy-8-O-methylrabelomycin, is a naturally occurring angucyclinone antibiotic isolated from Streptomyces species. Structurally defined by its angular benz[a]anthracene framework, an 8-O-methyl group, and a chiral tertiary hydroxy function at the C3 position, it is highly valued in procurement as a specialized virulence-attenuating agent rather than a broad-spectrum bactericide. It exhibits a favorable solubility profile in DMSO and methanol and maintains stability for at least 12 months at -20°C. For industrial and microbiological research buyers, MM 47755 serves as a critical baseline material for investigating non-lethal pathogen inhibition, specifically targeting the biosynthetic pathways of antioxidant carotenoid pigments in resistant bacterial strains without inducing immediate cellular toxicity in mammalian models .

Substituting MM 47755 with conventional antibiotics like vancomycin or closely related angucyclinones such as tetrangomycin or rabelomycin fundamentally alters experimental and therapeutic outcomes. Traditional antibiotics exert direct bactericidal pressure, which rapidly drives resistance but fails to inhibit the production of staphyloxanthin, a key virulence factor that protects methicillin-resistant Staphylococcus aureus (MRSA) from oxidative stress. Furthermore, unmethylated analogs like rabelomycin lack the specific 8-O-methyl substitution and differ in C-6 oxygenation, altering their redox potential, electron affinity, and target binding kinetics. Procurement of the exact 8-O-methylated, 6-deoxy structure of MM 47755 is mandatory for assays requiring targeted virulence attenuation decoupled from direct bacterial killing, a mechanistic divergence that generic substitutes cannot replicate [1].

Staphyloxanthin Inhibition vs. Traditional Antibiotics

In comparative assays targeting the production of the antioxidant pigment staphyloxanthin in MRSA, MM 47755 demonstrates potent inhibitory activity, whereas standard clinical antibiotics fail to affect this virulence pathway. This makes MM 47755 essential for decoupling virulence from viability[1].

Evidence DimensionStaphyloxanthin Production Inhibition
Target Compound DataPotent inhibition (IC50 = 6 µg/mL)
Comparator Or BaselineVancomycin (No effect on staphyloxanthin production)
Quantified DifferenceAbsolute mechanistic divergence; MM 47755 blocks pigment synthesis while vancomycin does not.
ConditionsMRSA paper disk assay and in vitro pigment quantification

Procuring MM 47755 is critical for researchers needing to study immune clearance and oxidative stress susceptibility in MRSA without the confounding effects of traditional bactericidal agents.

Therapeutic Window: Virulence Inhibition vs. Bactericidal Activity

MM 47755 provides a quantifiable concentration window where it acts purely as a virulence inhibitor rather than a bactericide. Its IC50 for staphyloxanthin inhibition is significantly lower than its Minimum Inhibitory Concentration (MIC) for MRSA growth, allowing for non-lethal target engagement .

Evidence DimensionConcentration differential (Virulence vs. Viability)
Target Compound DataStaphyloxanthin IC50 = 6 µg/mL
Comparator Or BaselineMRSA Growth MIC/IC50 = 48 µg/mL
Quantified Difference8-fold concentration window between virulence inhibition and direct bacterial growth inhibition.
ConditionsIn vitro MRSA cultures

This 8-fold window allows buyers to design assays that strictly evaluate pathogen disarmament without exerting the survival pressure that drives antibiotic resistance.

Mammalian Cytotoxicity Baseline for In Vivo Modeling

For compounds intended for downstream in vivo or co-culture models, baseline mammalian toxicity is a critical procurement filter. MM 47755 exhibits no cellular toxicity in standard hepatic models at concentrations far exceeding its effective antiprotozoal and antibacterial doses .

Evidence DimensionMammalian Cytotoxicity (HepG2)
Target Compound DataIC50 > 100 µM
Comparator Or BaselinePlasmodium berghei inhibition (IC50 = 18.5 µM)
Quantified Difference>5-fold safety margin between antimalarial efficacy and hepatic toxicity.
ConditionsHepG2 cell line viability assay

Ensures that observed antimicrobial or virulence-attenuating effects in complex models are target-specific and not artifacts of general host-cell toxicity.

Non-Lethal Virulence Attenuation Assays

Because MM 47755 inhibits staphyloxanthin at 6 µg/mL while only affecting MRSA viability at 48 µg/mL, it is the ideal chemical probe for assays designed to study host immune clearance and oxidative stress susceptibility without confounding bactericidal cell death .

Staphyloxanthin Biosynthesis Pathway Mapping

MM 47755 serves as a validated positive control for screening novel lipid metabolism inhibitors or mapping the CrtM/CrtN enzymatic pathways in resistant Staphylococcus aureus strains, where standard antibiotics like vancomycin fail to generate a response [1].

Antimalarial Lead Optimization and Co-Culture Models

With a defined Plasmodium berghei IC50 of 18.5 µM and a HepG2 cytotoxicity threshold >100 µM, MM 47755 provides a reliable, non-toxic baseline for in vitro antiprotozoal screening and complex host-pathogen co-culture studies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

336.09977361 Da

Monoisotopic Mass

336.09977361 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

8-O-methyltetrangomycin

Dates

Last modified: 08-15-2023
1: Kesenheimer C, Groth U. Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755). Org Lett. 2006 Jun 8;8(12):2507-10. PubMed PMID: 16737300.
2: Hadj Rabia-Boukhalfa Y, Eveno Y, Karama S, Selama O, Lauga B, Duran R, Hacène H, Eparvier V. Isolation, purification and chemical characterization of a new angucyclinone compound produced by a new halotolerant Nocardiopsis sp. HR-4 strain. World J Microbiol Biotechnol. 2017 Jun;33(6):126. doi: 10.1007/s11274-017-2292-8. Epub 2017 May 25. PubMed PMID: 28547727.
3: Kaliappan KP, Ravikumar V. Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755. J Org Chem. 2007 Aug 3;72(16):6116-26. Epub 2007 Jul 11. PubMed PMID: 17625884.
4: Gilpin ML, Balchin J, Box SJ, Tyler JW. MM 47755, a new benz[a]anthracene antibiotic from a streptomycete. J Antibiot (Tokyo). 1989 Apr;42(4):627-8. PubMed PMID: 2722675.
5: Nemoto K, Hayashi M, Sugawara Y, Ito J, Abe F, Takita T, Nakamura T, Takeuchi T. Biological activities of deoxyspergualin in autoimmune disease mice. J Antibiot (Tokyo). 1988 Sep;41(9):1253-9. PubMed PMID: 3263348.
6: Sakai K, Koyama N, Fukuda T, Mori Y, Onaka H, Tomoda H. Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus. Biol Pharm Bull. 2012;35(1):48-53. PubMed PMID: 22223336.
7: Kesenheimer C, Kalogerakis A, Meissner A, Groth U. The cobalt way to angucyclinones: asymmetric total synthesis of the antibiotics (+)-rubiginone B2, (-)-tetrangomycin, and (-)-8-O-methyltetrangomycin. Chemistry. 2010 Aug 2;16(29):8805-21. doi: 10.1002/chem.201000804. PubMed PMID: 20575121.
8: Jiménez JT, Sturdíková M, Brezová V, Svajdlenka E, Novotová M. Screening of mutant strain Streptomyces mediolani sp. AC37 for (-)-8-O-methyltetrangomycin production enhancement. J Microbiol. 2012 Dec;50(6):1014-23. doi: 10.1007/s12275-012-2025-5. Epub 2012 Dec 30. PubMed PMID: 23274989.

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